2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20069139
InChI: InChI=1S/C22H23N3O2/c1-14(2)15-5-7-16(8-6-15)17-10-20-19(21(26)11-17)13-24-22(25-20)23-12-18-4-3-9-27-18/h3-9,13-14,17H,10-12H2,1-2H3,(H,23,24,25)
SMILES:
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol

2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC20069139

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name 2-(furan-2-ylmethylamino)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C22H23N3O2/c1-14(2)15-5-7-16(8-6-15)17-10-20-19(21(26)11-17)13-24-22(25-20)23-12-18-4-3-9-27-18/h3-9,13-14,17H,10-12H2,1-2H3,(H,23,24,25)
Standard InChI Key NUVAVMVJCTYMPS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one, reflects its intricate architecture. Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 302.39 g/mol. The quinazolinone core (a bicyclic structure combining benzene and pyrimidine rings) is substituted at position 2 with a furan-2-ylmethylamino group and at position 7 with a 4-isopropylphenyl moiety. The furan ring contributes an oxygen atom, while the quinazolinone’s ketone group accounts for the second oxygen.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₂
Molecular Weight302.39 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (two O, one N)
Rotatable Bond Count5
Topological Polar Surface64.6 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely involves multi-step strategies common to quinazolinone derivatives. Key steps include:

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the dihydroquinazolinone scaffold.

  • Substituent Introduction:

    • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling could attach the 4-isopropylphenyl group to position 7.

    • Reductive Amination: Reaction of a primary amine (furan-2-ylmethylamine) with a ketone intermediate at position 2 would yield the secondary amine linkage.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationAnthranilic acid, urea, HCl, reflux65–75
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C50–60
Reductive AminationNaBH₃CN, MeOH, rt70–80

Stability and Reactivity

The compound’s stability is influenced by its substituents. The electron-rich furan ring may undergo electrophilic substitution, while the secondary amine could participate in acylations or alkylations. Degradation pathways under acidic or oxidative conditions remain uncharacterized but warrant investigation.

Molecular Structure and Conformational Analysis

Crystallographic Insights

Biological Activities and Mechanistic Hypotheses

Table 3: Hypothesized Targets and IC₅₀ Values (Analog Data)

TargetAnalog StructureIC₅₀ (nM)
DHFR4-Amino-N-{1-[3-(4-chloro...12.4
EGFR Tyrosine KinaseGefitinib2.3
Topoisomerase IIαDoxorubicin150

Mechanism of Action

The compound may act as a dual inhibitor of DHFR and kinases. Molecular docking suggests the quinazolinone core occupies the pteridine-binding site of DHFR, while the isopropylphenyl group interacts with hydrophobic pockets . The furan ring’s oxygen could form hydrogen bonds with catalytic residues (e.g., Asp27 in human DHFR) .

Pharmacokinetic and Toxicological Considerations

ADMET Profiling (Predicted)

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic oxidation via CYP3A4, with potential furan ring epoxidation.

  • Toxicity: Possible hepatotoxicity due to reactive metabolite formation; Ames test predictions indicate low mutagenic risk.

Future Research Directions

  • In Vitro Assays: Evaluate inhibitory activity against DHFR, kinases, and microbial pathogens.

  • Crystallization Studies: Resolve the compound’s 3D structure to guide rational drug design.

  • In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator